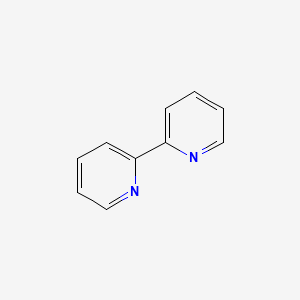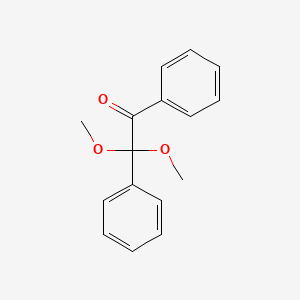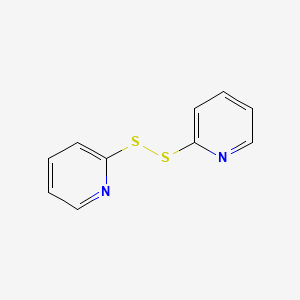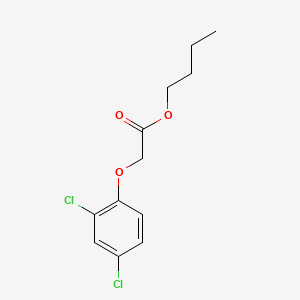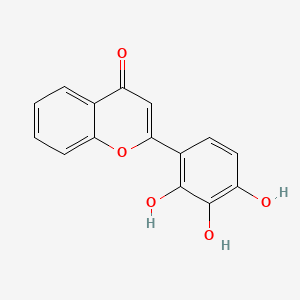
2',3',4'-Trihydroxyflavone
Overview
Description
In Vivo
THF has been studied extensively in vivo, with research showing its potential therapeutic applications in a variety of diseases. In animal models, THF has been shown to reduce inflammation, reduce oxidative stress, and inhibit tumor growth. It has also been shown to reduce inflammation in a mouse model of multiple sclerosis, protect against neurodegeneration in a mouse model of Parkinson’s disease, and reduce the risk of cardiovascular disease in a mouse model of atherosclerosis.
In Vitro
In vitro studies of THF have shown its potential therapeutic applications in various diseases, including cancer, inflammation, neurodegenerative diseases, and cardiovascular diseases. In vitro studies have shown that THF can inhibit the growth of a variety of cancer cell lines, including human breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation in cell-based models of inflammation, protect against oxidative stress in cell-based models of neurodegenerative diseases, and reduce the risk of cardiovascular disease in cell-based models of atherosclerosis.
Mechanism of Action
2-D08 exerts its effects by inhibiting the SUMOylation process. It specifically blocks the transfer of SUMO from the E2 thioester conjugate to substrates without affecting the SUMO-activating enzyme E1 or the formation of the E2 Ubc9-SUMO thioester . This inhibition disrupts various cellular processes, including protein stability, localization, and activity .
Biological Activity
THF has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In vitro studies have shown that THF can inhibit the growth of a variety of cancer cell lines, including human breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation in cell-based models of inflammation, protect against oxidative stress in cell-based models of neurodegenerative diseases, and reduce the risk of cardiovascular disease in cell-based models of atherosclerosis.
Biochemical and Physiological Effects
THF has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators, and to inhibit the expression of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation. It has also been shown to modulate the activity of various enzymes and proteins involved in the regulation of cell growth, apoptosis, and cell differentiation.
Advantages and Limitations for Lab Experiments
THF has a wide range of potential applications in laboratory experiments. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a useful tool for studying the effects of these properties in vitro. However, there are some limitations to using THF in laboratory experiments. For example, it is a relatively unstable compound and can be difficult to work with in laboratory experiments. Additionally, it can be difficult to obtain in large quantities, as it is a natural product and is not widely available.
Future Directions
1. Further research into the pharmacokinetics and pharmacodynamics of THF in humans and animals.
2. Investigation of the potential therapeutic applications of THF in other diseases, such as diabetes, Alzheimer’s disease, and obesity.
3. Development of more efficient and cost-effective synthetic methods for the production of THF.
4. Exploration of the potential synergistic effects of THF in combination with other compounds.
5. Investigation of the potential side effects of THF in humans and animals.
6. Development of new delivery systems for THF in order to improve its efficacy.
7. Exploration of the potential use of THF in combination with other compounds to enhance its biological activity.
8. Investigation of the potential use of THF in combination with other drugs to reduce drug toxicity.
9. Investigation of the potential use of THF in food and dietary supplements.
10. Exploration of the potential use of THF as an adjuvant therapy in combination with other treatments.
Biochemical Analysis
Biochemical Properties
2’,3’,4’-Trihydroxyflavone interacts with various enzymes, proteins, and other biomolecules. It has been shown to react effectively with apigenin, catalyzing its conversion to acacetin . It also inhibits protein sumoylation, a dynamic posttranslational modification involved in diverse biological processes during cellular homeostasis and development .
Cellular Effects
The effects of 2’,3’,4’-Trihydroxyflavone on cells are multifaceted. It has been found to inhibit cell viability in a dose- and time-dependent manner . It also significantly inhibits the colony-forming ability of uterine leiomyosarcoma (Ut-LMS) cells . Furthermore, it has been shown to maintain barrier function in the presence of SN-38, a chemotherapeutic drug .
Molecular Mechanism
At the molecular level, 2’,3’,4’-Trihydroxyflavone exerts its effects through various mechanisms. It has been identified as a mechanistically unique inhibitor of protein sumoylation . It also inhibits both SN-38 and cytokine-evoked increases in epithelial barrier permeability .
Temporal Effects in Laboratory Settings
Over time, 2’,3’,4’-Trihydroxyflavone has been observed to maintain its effects in laboratory settings. It continues to inhibit increases in epithelial barrier permeability evoked by SN-38 and cytokines .
Metabolic Pathways
2’,3’,4’-Trihydroxyflavone is involved in various metabolic pathways. It plays a role in the biosynthesis of flavonoids, interacting with enzymes such as phenylalanine ammonia-lyase (PAL), 4-coumarate-CoA ligase (4CL), chalcone synthase (CHS), and flavonol synthase (FLS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-D08 involves the condensation of appropriate phenolic compounds under specific reaction conditions. The detailed synthetic route and reaction conditions are proprietary and often vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of 2-D08 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-D08 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in 2-D08 can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
2-D08 has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Anacardic Acid: Inhibits E1-SUMO thioester formation.
Ginkgolic Acid: Also inhibits E1-SUMO thioester formation.
Uniqueness
2-D08 is unique in its ability to selectively inhibit the transfer of SUMO from the E2 thioester to the substrate without affecting other steps in the SUMOylation pathway . This specificity makes it a valuable tool for studying SUMOylation and its role in various biological processes .
properties
IUPAC Name |
2-(2,3,4-trihydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-10-6-5-9(14(18)15(10)19)13-7-11(17)8-3-1-2-4-12(8)20-13/h1-7,16,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAXTFSPCLZPIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144707-18-6 | |
| Record name | 144707-18-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




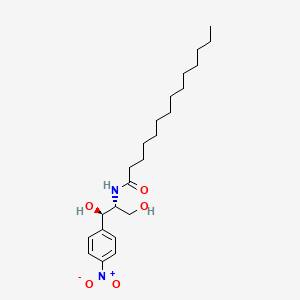
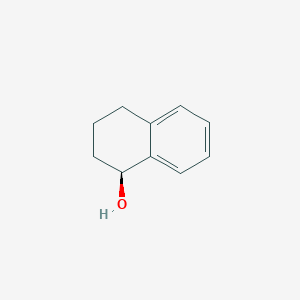
![4-amino-N-[3-(3H-1,3-benzoxazol-2-ylidene)-4-oxo-1-cyclohexa-1,5-dienyl]benzamide](/img/structure/B1663990.png)



